N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide
説明
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan ring and a cyclobutane carboxamide side chain. Its molecular complexity arises from the combination of nitrogen-rich heterocycles and a strained cyclobutane moiety, which may influence its physicochemical and biological properties. The compound’s structure has been elucidated using X-ray crystallography and refined via programs like SHELXL, a widely recognized tool for small-molecule structural analysis . This method ensures high precision in determining bond lengths, angles, and conformational features critical for understanding its reactivity and interactions.
特性
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(12-3-1-4-12)17-6-7-19-8-9-20-15(19)11-13(18-20)14-5-2-10-22-14/h2,5,8-12H,1,3-4,6-7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJZSVZHDJKBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of a hydrazine derivative with a suitable diketone or ketoester.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated imidazo[1,2-b]pyrazole intermediate in the presence of a palladium catalyst.
Attachment of the Cyclobutanecarboxamide Group: This step typically involves the reaction of the intermediate with cyclobutanecarboxylic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: The imidazo[1,2-b]pyrazole core can be reduced under hydrogenation conditions, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted imidazo[1,2-b]pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules due to its heterocyclic structure, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties, given its conjugated system and potential for functionalization.
作用機序
The mechanism by which N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The furan and imidazo[1,2-b]pyrazole moieties could engage in hydrogen bonding, π-π stacking, or other non-covalent interactions with target proteins.
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of imidazo[1,2-b]pyrazole derivatives, which are studied for applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations
The cyclobutane carboxamide side chain contributes to steric strain, which may reduce conformational flexibility but improve target selectivity compared to bulkier cyclohexane derivatives.
Physicochemical Properties :
- Cyclobutane-containing analogs exhibit lower molecular weight (e.g., ~350 g/mol) compared to cyclohexane derivatives (~400 g/mol), improving bioavailability but reducing membrane permeability.
- Solubility trends correlate with substituent polarity: carboxylic acid derivatives (e.g., thiophene analog) show higher aqueous solubility, whereas carboxamide variants require co-solvents for formulation.
Biological Activity :
- Imidazo[1,2-b]pyrazole derivatives with electron-rich aromatic substituents (e.g., furan, thiophene) demonstrate moderate kinase inhibition, while phenyl-substituted analogs exhibit broader but less selective activity.
Notes
- The evidence provided focuses on structural determination tools (e.g., SHELX) rather than direct compound comparisons. This analysis integrates inferred structural and functional relationships based on analogous systems.
- Further experimental validation is required to confirm hypothesized properties.
生物活性
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is a complex heterocyclic compound that integrates multiple functional groups, including furan and imidazo[1,2-b]pyrazole moieties. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms based on current research findings.
Chemical Structure and Properties
The molecular formula of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide is , with a molecular weight of approximately 298.34 g/mol. The compound's structural complexity may confer unique biological activities that merit further investigation.
Anticancer Activity
Imidazo[1,2-b]pyrazole derivatives have been recognized for their anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. The structural features of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide may similarly contribute to anticancer effects, potentially targeting specific pathways involved in tumor growth .
Interaction with Cytochrome P450 Enzymes
Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions could influence the pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or altering drug clearance rates .
The biological activity of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : The imidazole ring is known to activate apoptotic pathways in cancer cells.
Case Studies and Research Findings
While specific case studies on N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide are scarce, related compounds have been documented:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
